molecular formula C21H24Cl2N6O2 B2894221 7-(3,4-dichlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898428-13-2

7-(3,4-dichlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2894221
CAS RN: 898428-13-2
M. Wt: 463.36
InChI Key: QUKQNIJPQYVSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dichlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24Cl2N6O2 and its molecular weight is 463.36. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity and Antiarrhythmic Effects

Research conducted by Chłoń-Rzepa et al. (2004) on derivatives of purine-2,6-dione revealed that certain compounds exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. These findings suggest potential applications in developing cardiovascular drugs, particularly for managing arrhythmias (G. Chłoń-Rzepa et al., 2004).

Antimycobacterial Activity

Konduri et al. (2020) synthesized a series of purine linked piperazine derivatives aiming to identify potent inhibitors of Mycobacterium tuberculosis. This work highlights the potential of such compounds in treating tuberculosis by disrupting the biosynthesis of peptidoglycan in the bacterial cell wall (Srihari Konduri et al., 2020).

Antiasthmatic Agents

Bhatia et al. (2016) explored xanthene derivatives for their vasodilatory and antiasthmatic activity, suggesting that purine-2,6-dione derivatives could serve as a basis for developing new antiasthmatic medications (M. Bhatia et al., 2016).

Antihistaminic Activity

A study by Pascal et al. (1985) on purine-2,6-diones derivatives demonstrated good inhibition of histamine-induced bronchospasm, indicating potential use in developing antihistaminic drugs (J. Pascal et al., 1985).

Luminescent Properties and Photo-induced Electron Transfer

Research by Gan et al. (2003) on naphthalimide compounds with piperazine substituent uncovered their luminescent properties and photo-induced electron transfer, suggesting applications in material sciences and sensor technology (Jiaan Gan et al., 2003).

properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N6O2/c1-13(2)11-27-6-8-28(9-7-27)20-24-18-17(19(30)25-21(31)26(18)3)29(20)12-14-4-5-15(22)16(23)10-14/h4-5,10H,1,6-9,11-12H2,2-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKQNIJPQYVSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16616308

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